molecular formula C15H16N2O3S B5602341 N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B5602341
M. Wt: 304.4 g/mol
InChI Key: KLMMFOXHAJZRGD-UHFFFAOYSA-N
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Description

N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is an organic compound with the molecular formula C15H16N2O3S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or acetonitrile can facilitate the reaction and improve the solubility of the reactants and products.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) can be used under controlled conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
  • N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide
  • N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide

Uniqueness

N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the sulfonamide group also imparts specific properties, such as increased solubility and the ability to form hydrogen bonds, which can enhance its interaction with biological targets.

Properties

IUPAC Name

N-[3-[(4-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-6-8-15(9-7-11)21(19,20)17-14-5-3-4-13(10-14)16-12(2)18/h3-10,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMMFOXHAJZRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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